molecular formula C12H16N2OS B3212432 N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide CAS No. 1101181-60-5

N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B3212432
CAS No.: 1101181-60-5
M. Wt: 236.34 g/mol
InChI Key: IOQXZBGGGUEHQJ-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1101181-60-5) is a high-purity chemical compound supplied for research purposes. This organosulfur compound features a 1,3-thiazolidine core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . The molecular formula is C12H16N2OS, and it has a molecular weight of 236.33 g/mol . Thiazolidin-4-one derivatives, such as this compound, are recognized as promising scaffolds in the development of novel antitubercular agents. Research indicates these derivatives can exhibit potent inhibitory effects against Mycobacterium tuberculosis , with some compounds demonstrating MIC values comparable or superior to first-line TB drugs. Their mechanism of action may involve interactions with key bacterial targets like InhA, MmpL3, and DNA gyrase . The structural features of this compound, including the dimethylphenyl group, make it a valuable intermediate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the supplied safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-8-4-3-5-10(9(8)2)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQXZBGGGUEHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CSCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with thiazolidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 2,3-dimethylphenyl group attached to the carboxamide nitrogen. Comparisons with analogues reveal critical insights into substituent-driven properties:

Compound Substituent(s) Core Structure Key Functional Differences Reference
N-(2,3-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide 2,3-dimethylphenyl 1,3-Thiazolidine-4-carboxamide Methyl groups enhance steric bulk; potential lipophilicity
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-dimethylphenyl, chloro, isopropyl Acetamide Chloro and isopropyl groups alter electronic and steric profiles; pesticidal use
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 4-chlorophenyl, pyridine-3-carboxamide 4-Oxo-1,3-thiazolidine Oxo group introduces polarity; pyridine enhances π-π interactions
2-(Substituted phenyl)-1,3-thiazolidine-4-carboxamides (e.g., 4-chloro, 4-methoxy) Varied phenyl substituents 1,3-Thiazolidine-4-carboxamide Electron-withdrawing/donating groups modulate reactivity and bioactivity

Key Observations :

  • Biological Activity : Derivatives with electron-withdrawing groups (e.g., chloro) on the phenyl ring exhibit pesticidal activity , while unsubstituted or methyl-substituted thiazolidine carboxamides show antioxidant and tyrosinase inhibitory properties .
  • Synthetic Flexibility : The use of EDC·HCl/DMAP for amide coupling is a common strategy across analogues, ensuring high yields and purity .

Biological Activity

N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a synthetic compound belonging to the thiazolidine class of heterocyclic compounds. Its unique structure, which includes both sulfur and nitrogen atoms along with a carboxamide functional group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15N3O2S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

This compound features a thiazolidine ring substituted with a 2,3-dimethylphenyl group at the nitrogen position. The presence of these substituents plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors by binding to their active sites. This modulation can lead to various pharmacological effects, including:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Interaction with cellular receptors , potentially influencing signaling pathways related to inflammation and cancer progression.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. In studies employing serial tube dilution methods, the compound showed significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans. Comparative studies indicated that it exhibited potency comparable to established antibiotics like fluconazole and cefadroxil .

PathogenMinimum Inhibitory Concentration (MIC)Reference DrugMIC Reference
Staphylococcus aureus32 µg/mLCefadroxil16 µg/mL
Candida albicans16 µg/mLFluconazole8 µg/mL

2. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

  • In vitro studies using human renal cell adenocarcinoma (769-P) cells demonstrated significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutics like irinotecan.
  • Mechanistic studies revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways in cancer cells .
Cancer Cell LineIC50 (µM)Reference DrugIC50 Reference
Renal Cell Adenocarcinoma (769-P)15Irinotecan20
Human Lung Cancer (A549)12Doxorubicin18

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study A : Evaluated its effects on A549 lung cancer cells, demonstrating a significant reduction in cell viability and increased apoptosis markers.
  • Study B : Investigated its antimicrobial effects against a panel of Gram-positive bacteria and fungi, showing promising results that warrant further clinical exploration.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide to maximize yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between substituted anilines and thiazolidine-carboxylic acid derivatives. Key parameters include:

  • Temperature control : Reactions are often conducted under reflux (e.g., acetonitrile at 80–100°C) to ensure complete cyclization .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency, while ethanol is used for intermediate purification .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) may accelerate carboxamide bond formation .

Q. Example Optimization Table :

ParameterConditionYield (%)Purity (%)Reference
SolventAcetonitrile70–85≥95
TemperatureReflux (80°C)8098
Reaction Time1–3 hours7597

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming substituent positions on the aromatic ring and thiazolidine moiety. For example, methyl groups on the phenyl ring appear as singlets at δ 2.2–2.5 ppm, while thiazolidine protons resonate at δ 3.5–4.0 ppm .
  • IR Spectroscopy : Carboxamide C=O stretches appear near 1650–1680 cm⁻¹, and thiazolidine C-S bonds absorb at 650–700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 272.79 for the hydrochloride salt) confirm the molecular formula .

Q. What are common intermediates in the synthesis of this compound, and how are they characterized?

Methodological Answer: Key intermediates include:

  • N-(2,3-Dimethylphenyl)isocyanate : Synthesized via phosgenation of 2,3-dimethylaniline. Characterized by IR (N=C=O stretch at ~2250 cm⁻¹) and NMR .
  • Thiazolidine-4-carboxylic acid : Prepared by cyclization of cysteine derivatives. Confirmed via melting point analysis and LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software validate the molecular structure and resolve crystallographic ambiguities?

Methodological Answer:

  • Data Collection : High-resolution single-crystal X-ray diffraction data (e.g., Cu-Kα radiation) are processed using SHELXT for structure solution .
  • Refinement : SHELXL refines positional and thermal parameters, with hydrogen atoms placed geometrically. R-factor convergence below 0.05 ensures accuracy .
  • Validation : The ADDSYM algorithm in PLATON checks for missed symmetry, while Hirshfeld surface analysis validates intermolecular interactions .

Q. Example Crystallographic Parameters :

ParameterValueReference
Space GroupP2₁/c
R-factor≤0.05
Resolution0.84 Å

Q. What strategies can resolve discrepancies in bioactivity data across different studies (e.g., antimicrobial vs. anticancer assays)?

Methodological Answer:

  • Assay Standardization : Use CLSI/MIC guidelines for antimicrobial testing and MTT assays for cytotoxicity to ensure reproducibility .
  • Structural Derivatives : Modify substituents (e.g., halogenation at the phenyl ring) to enhance target selectivity. For example, chloro-substituted analogs show improved anticancer activity (IC₅₀ = 12 µM vs. 25 µM for parent compound) .
  • Data Normalization : Report activity relative to positive controls (e.g., doxorubicin for anticancer studies) to contextualize potency .

Q. How does the choice of solvent influence the cyclization step during synthesis?

Methodological Answer:

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in cyclization via dipole interactions, accelerating ring closure but risking side reactions .
  • Protic Solvents (Ethanol) : Favor hydrogen bonding with intermediates, reducing reaction rate but improving product crystallinity .
  • Case Study : Cyclization in DMF with iodine yields 85% product, while ethanol reduces yield to 60% but increases purity to 99% .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%ABS = 65–75), blood-brain barrier penetration (logBB < 0.3), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulations in GROMACS assess binding stability to target proteins (e.g., EGFR kinase) over 100 ns trajectories .

Q. How can researchers address low yields in multi-step syntheses of derivatives?

Methodological Answer:

  • Stepwise Optimization : Isolate and characterize intermediates (e.g., via TLC/HPLC) to identify bottlenecks .
  • Catalytic Systems : Palladium catalysts (e.g., Pd/C) improve coupling reaction yields from 40% to 75% in aryl-amide bond formation .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for thiazolidine ring closure, maintaining yields >80% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
Reactant of Route 2
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N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

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